molecular formula C12H13ClO2 B13078641 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13078641
M. Wt: 224.68 g/mol
InChI Key: QDBXOQDGJVUUGT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid (CAS: 1521985-98-7) is a cyclobutane-based carboxylic acid derivative with a molecular formula of C 12 H 13 ClO 2 and a molecular weight of 224.68 g/mol . This compound features a conformationally constrained cyclobutane ring core substituted with a 2-chlorophenyl group and a methyl group at the 2-position, a structural feature known to enhance binding specificity in enzyme interactions and modulate pharmacokinetic profiles, making it a valuable building block in medicinal chemistry and drug discovery . In scientific research, this compound serves as a versatile chemical intermediate for the synthesis of more complex organic molecules, with potential applications explored in oncology and anti-inflammatory contexts . Preliminary studies on structurally similar cyclobutane derivatives have indicated promising biological activities, including the ability to induce apoptosis in cancer cells via the mitochondrial pathway and to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . Its mechanism of action is thought to involve interaction with specific molecular targets, potentially modulating signaling pathways critical for cell proliferation and survival . The synthetic preparation of this compound can be achieved via multiple routes, including cyclobutane ring construction through the alkylation of precursors like ethyl 2-(2-chlorophenyl)acetate with 1,4-dibromobutane under basic conditions, followed by hydrolysis of the resulting ester intermediate . Alternative organolithium and Lewis acid-catalyzed routes provide additional synthetic flexibility . This product is intended for research and development purposes only in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-6-7-12(8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

QDBXOQDGJVUUGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Construction via Alkylation and Cyclization

  • Starting from appropriately substituted phenylacetates or phenylacetic acid derivatives, the cyclobutane ring can be formed by intramolecular alkylation or cyclization reactions using dibromoalkanes or related halides.
  • For example, ethyl 2-(2-chlorophenyl)acetate can be reacted with 1,4-dibromobutane under basic conditions to form a cyclobutane ring bearing the 2-chlorophenyl substituent and an ester group, which is subsequently hydrolyzed to the carboxylic acid.

Functional Group Transformations

  • The ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in MeOH/H2O reflux) to yield the corresponding carboxylic acid.
  • Nucleophilic substitution or addition reactions on intermediates such as alcohols or nitriles can be employed to introduce or modify substituents on the cyclobutane ring, including the methyl group at the 2-position.

Alternative Routes via Organolithium and Lewis Acid Catalysis

  • Aryl bromides can be converted to aryllithium species at low temperatures (-78 °C) and reacted with ketones to form cyclobutane alcohol intermediates, which are further transformed into nitriles and then hydrolyzed to carboxylic acids.
  • Lewis acid catalysis (e.g., InBr3) facilitates cyanation and other functional group transformations on cyclobutane derivatives.

Detailed Preparation Procedures

The following outlines detailed synthetic procedures reported in recent literature and research data:

Step Reagents & Conditions Description Yield & Notes
1 Ethyl 2-(2-chlorophenyl)acetate + 1,4-dibromobutane, base Cyclization to form cyclobutane ester intermediate 65% yield; purified by flash chromatography
2 Ester intermediate + NaOH (3 equiv.), MeOH/H2O reflux 3 h Hydrolysis to this compound White solid obtained; isolated by acidification and extraction
3 Aryl bromide + n-butyllithium (-78 °C), ketone addition Formation of cyclobutane alcohol intermediate Purified by silica gel chromatography
4 Alcohol + InBr3 + TMSCN, CH2Cl2, room temperature Cyanation to nitrile intermediate Reaction time ~30 min; purified by chromatography
5 Nitrile + NaOH (10 N), ethanol reflux 48 h Hydrolysis to carboxylic acid Recrystallized to obtain pure acid
6 Cyclobutane carboxylic acid + acyl chloride, NaHCO3, THF Formation of amino acid derivatives (if applicable) Used without further purification

Industrial and Practical Considerations

  • Industrial synthesis may optimize the above methods by employing continuous flow reactors for better control of reaction parameters and scalability.
  • Catalysts such as zinc chloride (ZnCl2) are used in chloromethylation steps to introduce chloromethyl groups on cyclobutane rings, which can be further functionalized.
  • Reaction temperatures, solvent systems, and stoichiometry are critical to maximize yields and minimize by-products.

Research Findings and Analytical Data

  • The product this compound is typically isolated as a white solid with melting points reported around 108–110 °C.
  • Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming molecular formula and structure.
  • Yields for the overall synthesis range from 60% to 80% depending on the method and purification steps.
  • The synthetic routes allow for structural analogues to be prepared by varying the aryl substituents or ring substituents, useful for further research in medicinal chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Notes
A Ethyl 2-(2-chlorophenyl)acetate + 1,4-dibromobutane NaOH, MeOH/H2O Cyclization + Hydrolysis 65 Flash chromatography purification
B 2-Chlorophenyl bromide + n-BuLi + ketone InBr3, TMSCN, NaOH Organolithium addition + cyanation + hydrolysis 60-80 Multi-step, low temperature control
C Cyclobutane-1-carboxylic acid + acyl chloride NaHCO3, THF Acylation 80 For amino acid derivatives
D (Industrial) Cyclobutane-1-carboxylic acid + formaldehyde + HCl ZnCl2 catalyst Chloromethylation Variable Continuous flow possible

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Cyclobutane Carboxylic Acids

The position of the chlorophenyl group significantly impacts molecular properties. For example:

Compound Name Chlorophenyl Position Molecular Formula Molecular Weight (g/mol) Key Differences Reference
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid 2-position C₁₂H₁₃ClO₂ ~224.68 (estimated) Methyl at cyclobutane C2 [Hypothetical]
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 4-position C₁₁H₁₁ClO₂ 210.65 No methyl group; planar ring
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 3-position C₁₂H₁₃ClO₂ 224.69 Methyl at cyclobutane C3

Key Observations :

  • The 3-chlorophenyl analog () has a methyl group at C3 instead of C2, which could alter ring strain and intermolecular interactions .

Fluorinated and Heterocyclic Derivatives

Fluorine substitution or pyridine rings introduce electronic and steric variations:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid Fluorine at phenyl C2; Cl at C4 C₁₁H₁₀ClFO₂ 228.65 Increased electronegativity
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid Pyridine ring replaces benzene C₁₀H₁₀ClNO₂ 211.64 Nitrogen enhances polarity

Key Observations :

  • Pyridine-containing analogs () introduce basic nitrogen, which may enhance solubility or alter binding modes in biological targets .

Cyclopropane vs. Cyclobutane Analogs

Smaller cyclopropane rings increase ring strain but may improve target selectivity:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid Cyclopropane C₁₀H₉ClO₂ 196.63 Higher ring strain; stereospecific

Key Observations :

  • Cyclopropane derivatives () exhibit higher ring strain, which can enhance reactivity or conformational rigidity in enzyme-binding pockets .

Biological Activity

1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H13ClO2C_{11}H_{13}ClO_2, with a molecular weight of approximately 224.67 g/mol. The presence of the chlorophenyl moiety may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of cyclobutane have shown promising results against various cancer cell lines, including breast and prostate cancers. In particular, cyclobutane derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity of Cyclobutane Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast CancerTBDInduction of apoptosis via mitochondrial pathway
2-Methylcyclobutane-1-carboxylic acidProstate CancerTBDInhibition of androgen receptor signaling
Ethyl 2-(3-formyl-4-nitrophenoxy)acetateLung CancerTBDCell cycle arrest at G0/G1 phase

Note: TBD = To Be Determined; IC50 values are from preliminary studies.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a role in managing inflammatory diseases. The mechanism likely involves the modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the biological effects of cyclobutane derivatives:

  • Case Study on Breast Cancer : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various cyclobutane derivatives, including this compound. The results demonstrated that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells through apoptosis induction.
  • Case Study on Prostate Cancer : Another investigation focused on the effects of cyclobutane derivatives on androgen receptor signaling in prostate cancer cells. The findings suggested that these compounds could serve as potential therapeutic agents by disrupting the androgen receptor pathway, which is crucial for prostate cancer progression.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : By promoting mitochondrial dysfunction and activating caspases.
  • Inhibition of Signaling Pathways : Targeting pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Modulation of Inflammatory Mediators : Reducing levels of cytokines such as TNF-alpha and IL-6.

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